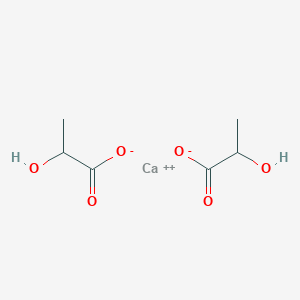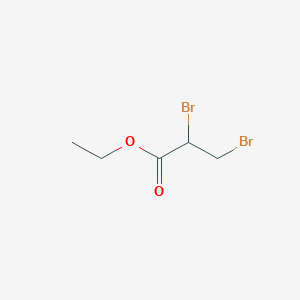
Calcium gluceptate
Overview
Description
Calcium glucoheptonate is a highly water-soluble organic calcium salt used primarily as a calcium supplement. It is often employed to treat conditions related to calcium deficiency, such as hypocalcemia, and to support bone health. The compound is known for its high bioavailability, making it an effective choice for calcium supplementation .
Scientific Research Applications
Chemistry: In chemistry, calcium glucoheptonate is used as a reagent for complexation studies and as a source of calcium ions in various reactions.
Biology: In biological research, it is employed to study calcium metabolism and its effects on cellular processes. It is also used in cell culture media to provide essential calcium for cell growth and proliferation .
Medicine: Medically, calcium glucoheptonate is used to treat hypocalcemia and as an antidote for magnesium toxicity. It is also used to neutralize hydrofluoric acid burns and support bone health in conditions like osteoporosis .
Industry: In the industrial sector, calcium glucoheptonate is used in the production of calcium-based surfactants and as a stabilizer in various formulations. Its high solubility and stability make it a valuable additive in food and pharmaceutical products .
Mechanism of Action
The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, and calcium is released into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization, muscle function, and nerve transmission .
Similar Compounds:
- Calcium gluconate
- Calcium carbonate
- Calcium citrate
Comparison: Calcium glucoheptonate stands out due to its high water solubility and bioavailability compared to other calcium supplements. While calcium carbonate is commonly used, it has lower solubility and may cause gastrointestinal discomfort. Calcium citrate is another alternative with good bioavailability but is less soluble than calcium glucoheptonate. The unique properties of calcium glucoheptonate make it a preferred choice for individuals requiring efficient calcium supplementation .
Safety and Hazards
Calcium gluceptate is contraindicated in patients with hypercalcemia, ventricular fibrillation, and in patients receiving digitalis preparations . It is recommended to wear personal protective equipment, avoid contact with skin, eyes and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapors/dust .
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium gluceptate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, with this compound serving as a key player in maintaining calcium homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to increase cell viability and proliferation of osteoblast-like MG-63 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves replenishing diminished levels of calcium in the body, thereby returning them to normal levels . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glucoheptonate is typically synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is carried out at a temperature of 80-90°C to obtain an aqueous solution of calcium glucoheptonate. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The final product is obtained through centrifugal filtration, crushing, and drying .
Industrial Production Methods: The industrial production of calcium glucoheptonate follows similar steps but on a larger scale. The process involves precise control of temperature and stirring frequency to ensure uniform and stable crystallization, thereby improving the reaction yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Calcium glucoheptonate primarily undergoes complexation reactions due to its ability to form stable complexes with various metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not react with common reagents such as acids, bases, or oxidizing agents. Its stability makes it suitable for use in various formulations without significant degradation.
Major Products Formed: The primary product formed from calcium glucoheptonate reactions is the complexed form of the metal ion it interacts with. For example, when used in conjunction with magnesium, it forms a stable calcium-magnesium complex .
properties
IUPAC Name |
calcium;2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATUQANACHZLRT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26CaO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17140-60-2 | |
| Record name | Calcium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
